7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione
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Overview
Description
7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione is a chemical compound belonging to the benzazepine family This compound features a unique structure with a seven-membered ring fused to a benzene ring, incorporating a nitrogen atom into its core The presence of methoxy groups at the 7 and 8 positions adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione typically involves the following steps:
Starting Material: The synthesis begins with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Reaction Conditions: The starting material is charged into a round-bottom flask along with glacial acetic acid and concentrated hydrochloric acid. The mixture is stirred at 25°C for 17 hours.
Monitoring: The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) until the starting material is less than 4.0%.
Isolation: The reaction mixture is poured onto crushed ice, stirred, and the solid material is filtered out.
Purification: The solid is washed with water, dried under vacuum at 55-60°C, and the final product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzazepines, quinones, and dihydro derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It plays a role in the development of drugs targeting cardiovascular diseases, particularly as a selective inhibitor of the cardiac pacemaker If current.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the If current in the sinoatrial node of the heart.
Pathways Involved: By inhibiting the If current, it reduces the heart rate, which is beneficial in treating conditions like stable angina and heart failure.
Comparison with Similar Compounds
Similar Compounds
Ivabradine: A selective inhibitor of the If current, used in the treatment of cardiovascular diseases.
Homoveratryl Chloride: A related compound used in the synthesis of pharmaceuticals.
(3,4-Dimethoxyphenyl)acetic Acid: Another related compound with applications in organic synthesis.
Uniqueness
7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione is unique due to its specific structural features and its role as an intermediate in the synthesis of important pharmaceuticals like Ivabradine. Its ability to selectively inhibit the If current makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione |
InChI |
InChI=1S/C12H13NO4/c1-16-9-5-7-3-4-13-12(15)11(14)8(7)6-10(9)17-2/h5-6H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
OZDIBQQJSHAUGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC(=O)C2=O)OC |
Origin of Product |
United States |
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